4-Methoxy-6-nitroindole
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Overview
Description
4-Methoxy-6-nitroindole is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and changes depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific derivative and its targets.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
The cellular effects of 4-Methoxy-6-nitro-1H-indole are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-6-nitro-1H-indole is not yet fully elucidated. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitroindole typically involves the nitration of 4-methoxyindole. One common method includes the reaction of 4-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-nitroindole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Methoxy-6-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
4-Methoxy-6-nitroindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Methoxyindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroindole: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-3-nitro-1H-indole: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties
Uniqueness: 4-Methoxy-6-nitroindole is unique due to the presence of both methoxy and nitro groups on the indole ring.
Properties
IUPAC Name |
4-methoxy-6-nitro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJWRLNBFXLPKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646346 |
Source
|
Record name | 4-Methoxy-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175913-41-4 |
Source
|
Record name | 4-Methoxy-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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